N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds with the benzo[d][1,3]dioxol-5-yl group have been evaluated for their antiproliferative activity against various cancer cell lines, including CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) .
Apoptosis Induction
Some derivatives have shown potential in inducing apoptosis and causing cell cycle arrest in cancer cells, such as the HeLa cell line .
Nonlinear Optical Material
The benzo[d][1,3]dioxol-5-yl group has been utilized in the synthesis of organic nonlinear optical materials, which have applications in photonics and optoelectronics .
Mechanism of Action
Target of Action
Similar compounds bearing the1-benzo[1,3]dioxol-5-yl-indoles moiety have been reported to exhibit activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin , a component of the cell’s cytoskeleton .
Mode of Action
This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or the stabilization of the microtubule structure .
Biochemical Pathways
The affected biochemical pathways are likely to be those involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells, preventing their proliferation and spread.
Pharmacokinetics
It’s worth noting that the drug-likeness and bioavailability of similar compounds have been studied, and they were found to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell proliferation and the induction of apoptosis . This can lead to a reduction in tumor size and potentially halt the progression of the disease.
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-13-6-14(2)21(15(3)7-13)29(25,26)22-10-16-8-20(24)23(11-16)17-4-5-18-19(9-17)28-12-27-18/h4-7,9,16,22H,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAZAXYGUGNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide |
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